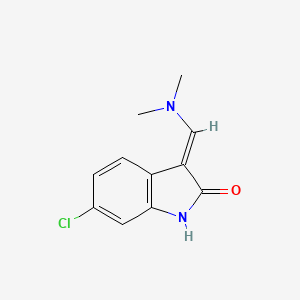![molecular formula C12H15ClN2O3 B6644995 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPA is a derivative of pyridine and has been found to possess several biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid may help reduce inflammation in the body.
Biochemical and Physiological Effects
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to possess several biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties. 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has also been found to possess antitumor activity, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in lab experiments is that it is relatively easy to synthesize. Additionally, 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid. One area of research is to further elucidate its mechanism of action. This could help researchers better understand how 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid exerts its effects and could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential applications of 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid in the treatment of various diseases, such as cancer and oxidative stress-related disorders.
合成法
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-chloro-6-methylpyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyridine-3-carbonyl chloride. In the second step, the resulting compound is reacted with propylamine to form 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid.
科学的研究の応用
2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent. 2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-[(4-chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-15(7-11(16)17)12(18)9-6-14-8(2)5-10(9)13/h5-6H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGHPHWLGWHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(N=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)



![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)